2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a sulfanyl (-S-) bridge linked to an N-phenylacetamide moiety. Its molecular formula is C₁₉H₁₄ClN₅OS (molecular weight: 395.87 g/mol).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-13-6-8-15(9-7-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPSBCNRWOQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl group and the sulfanyl-N-phenylacetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Pyrazolo[3,4-d]Pyrimidine Derivatives
(a) 2-((1-(4-Chlorophenyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl)Thio)-N-Methylacetamide (CAS: 1005307-17-4)
- Structure : Differs by an oxo group at position 4 and a thioacetamide-N-methyl substituent.
- Molecular Weight : 349.8 g/mol (C₁₄H₁₂ClN₅O₂S).
- Implications : The reduced molecular weight and methyl group may enhance solubility but reduce target affinity compared to the parent compound .
(b) 2-(1-(4-Chlorophenyl)-4-Oxo-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)-N-(Naphthalen-1-yl)Acetamide (CAS: 852440-72-3)
Halogen-Substituted Analogues
(a) 2-{[1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Sulfanyl}-N-[4-(Trifluoromethoxy)Phenyl]Acetamide
- Structure : Replaces 4-chlorophenyl with 4-fluorophenyl and substitutes phenylacetamide with a trifluoromethoxyphenyl group.
- Molecular Weight : 463.4 g/mol (C₂₀H₁₃F₄N₅O₂S).
- Implications : Fluorine’s electronegativity may enhance binding to polar residues, while the trifluoromethoxy group increases metabolic stability .
(b) PP2 (4-Amino-3-[4-Chlorophenyl]-1-[t-Butyl]-1H-Pyrazolo[3,4-d]Pyrimidine)
Sulfonamide and Heterocyclic Derivatives
(a) N-[(4-Chlorophenyl)Carbamoyl]-4-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)-3-Pyridinesulfonamide
- Structure : Replaces the acetamide with a sulfonamide-carbamoyl group and adds trimethylpyrazole.
- Synthesis Yield : 75%, with IR and NMR data confirming stability.
- Implications : The sulfonamide group improves solubility, while methyl groups may sterically hinder target binding .
(b) Benzo[d]Thiazole/Imidazole Hybrids (e.g., Compound 2u-2x in )
Comparative Data Table
Research Implications
- Structural-Activity Relationship (SAR) : The 4-chlorophenyl group is critical for kinase inhibition, while acetamide/sulfonamide chains modulate solubility and target specificity.
- Synthetic Feasibility : Yields vary widely (39–92%), with PEGylated derivatives (e.g., 2u-2x) requiring advanced coupling strategies .
- Therapeutic Potential: Fluorinated and trifluoromethoxy analogues show promise in metabolic stability, whereas sulfonamide derivatives prioritize solubility .
Biological Activity
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a pyrazole ring fused with a pyrimidine structure. The presence of a chlorophenyl group and a sulfanyl moiety enhances its potential for biological activity.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit kinase inhibition , particularly targeting cyclin-dependent kinases (CDKs) such as CDK2. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various biochemical pathways, affecting cellular functions and signaling processes .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
- Mechanistic Studies : The binding interactions with CDK2 suggest that the compound may induce apoptosis through the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been explored in models of neuroinflammation. For example:
- Inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells suggests a potential for neuroprotective effects through modulation of inflammatory pathways .
Antibacterial and Antiviral Activities
Pyrazolo[3,4-d]pyrimidines have also shown promise in antibacterial and antiviral applications:
- Antibacterial Activity : Some derivatives have exhibited significant antibacterial effects against various pathogens. The sulfanyl group may enhance the interaction with bacterial enzymes, leading to increased efficacy .
- Antiviral Potential : Compounds in this class are being investigated for their ability to inhibit viral replication, potentially offering therapeutic avenues for viral infections .
Research Findings and Case Studies
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide?
The synthesis typically involves cyclization of precursors such as 4-chlorobenzoyl chloride with amino-pyrazole derivatives under basic conditions (e.g., triethylamine) to form the pyrazolo[3,4-d]pyrimidine core. Subsequent thioetherification introduces the sulfanylacetamide moiety via nucleophilic substitution with α-chloroacetamide derivatives . Reaction optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to prevent side reactions. Yield improvements are achieved by using polar aprotic solvents like DMF or DMSO, which stabilize intermediates .
Advanced: How can reaction conditions be systematically optimized to address low yields during the thioetherification step?
Low yields in thioetherification may arise from poor nucleophilicity of the pyrazolo[3,4-d]pyrimidine intermediate or competing side reactions. Methodological strategies include:
- Solvent selection : DMSO enhances sulfur nucleophilicity compared to ethanol .
- Catalyst screening : Bases like NaH or K₂CO₃ improve deprotonation efficiency .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
- In situ monitoring : TLC or HPLC tracking identifies optimal reaction termination points . Computational tools (e.g., density functional theory) model transition states to predict favorable pathways, reducing trial-and-error experimentation .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazolo[3,4-d]pyrimidine core and acetamide substitution. Key signals include aromatic protons (δ 7.2–8.6 ppm) and sulfanyl-linked methylene (δ ~4.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 452.08) and detects isotopic patterns for chlorine .
- X-ray crystallography : Resolves ambiguity in substitution patterns, as demonstrated in structurally analogous N-(4-chlorophenyl) derivatives .
Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular docking : Predicts binding affinity to therapeutic targets (e.g., kinases) by simulating interactions between the pyrazolo[3,4-d]pyrimidine scaffold and active sites. Substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) are quantified via binding energy calculations .
- QSAR studies : Correlates electronic parameters (Hammett σ) or steric bulk with biological activity to prioritize synthetic targets .
- Reaction pathway simulation : Quantum mechanical models (e.g., DFT) identify kinetic barriers in multi-step syntheses, enabling route simplification .
Advanced: How should researchers address contradictions in reported biological activities across structural analogs?
Discrepancies often arise from variations in:
- Substitution patterns : Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition but reduce solubility, skewing IC₅₀ values in cellular assays .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter potency metrics .
- Purity thresholds : Impurities >2% (e.g., unreacted intermediates) may artifactually inflate toxicity profiles .
Resolution requires side-by-side comparative studies under standardized protocols and orthogonal activity validation (e.g., enzymatic vs. cell-based assays) .
Basic: What biological mechanisms are associated with this compound’s pyrazolo[3,4-d]pyrimidine core?
The scaffold acts as a ATP-competitive inhibitor in kinases (e.g., EGFR, VEGFR2) due to its planar structure mimicking purine bases. The 4-chlorophenyl group enhances hydrophobic interactions with allosteric pockets, while the sulfanylacetamide moiety improves solubility for in vivo efficacy . Anticancer activity is frequently linked to apoptosis induction via caspase-3/7 activation .
Advanced: What strategies mitigate metabolic instability observed in in vivo studies?
- Prodrug approaches : Masking the sulfanyl group as a thioether (e.g., with acetylated glucuronide) improves plasma stability .
- Isotopic labeling : Deuterium incorporation at metabolically vulnerable sites (e.g., methylene bridges) extends half-life .
- Co-crystallization studies : Identify metabolic hotspots (e.g., cytochrome P450 binding sites) for targeted structural modification .
Basic: How does the substitution pattern influence the compound’s physicochemical properties?
- LogP : The 4-chlorophenyl group increases lipophilicity (LogP ~3.2), enhancing membrane permeability but reducing aqueous solubility.
- pKa : The sulfanyl group (pKa ~9.5) remains protonated at physiological pH, minimizing off-target interactions .
- Thermal stability : Differential scanning calorimetry (DSC) shows a melting point of ~215°C, consistent with crystalline purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
